3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403079
InChI: InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
SMILES: CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65 g/mol

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC13403079

Molecular Formula: C7H7ClFNO2S

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
IUPAC Name 3-chloro-2-fluoro-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
Standard InChI Key LMJBVHOHBOTPNO-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F
Canonical SMILES CNS(=O)(=O)C1=C(C(=CC=C1)Cl)F

Introduction

Overview

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (3-position), fluorine (2-position), and a methylated sulfonamide group (1-position). This compound belongs to the organofluorine and organochlorine chemical classes, with potential applications in medicinal chemistry due to its structural versatility and bioactivity . Its molecular formula is C₇H₆ClFNO₂S, and it has a molecular weight of 223.65 g/mol . The compound’s unique substitution pattern influences its physicochemical properties, reactivity, and interactions with biological targets, making it a subject of ongoing research in drug discovery .

Chemical Structure and Physicochemical Properties

The structure of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide features a benzene core with three key substituents:

  • Chlorine at the 3-position, contributing electron-withdrawing effects.

  • Fluorine at the 2-position, enhancing metabolic stability and lipophilicity.

  • N-Methyl sulfonamide at the 1-position, enabling hydrogen bonding and enzyme inhibition .

Key Physicochemical Data:

PropertyValueSource
Molecular Weight223.65 g/mol
logP (Partition Coefficient)~2.1 (predicted)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area62.6 Ų

The fluorine atom’s electronegativity increases the compound’s stability against oxidative degradation, while the chlorine atom enhances electrophilic reactivity . The sulfonamide group facilitates interactions with enzymes such as carbonic anhydrases and autotaxin, which are implicated in cancer and inflammatory diseases .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sulfonylation of a substituted aniline precursor. A common method includes:

  • Chlorosulfonation: Reacting 3-chloro-2-fluoroaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Amination: Treating the intermediate with methylamine to yield the final product .

Example Reaction Scheme:

3-Chloro-2-fluoroanilineClSO3H3-Chloro-2-fluorobenzenesulfonyl chlorideCH3NH23-Chloro-2-fluoro-N-methylbenzenesulfonamide\text{3-Chloro-2-fluoroaniline} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Chloro-2-fluorobenzenesulfonyl chloride} \xrightarrow{\text{CH}_3\text{NH}_2} \text{3-Chloro-2-fluoro-N-methylbenzenesulfonamide}

Optimization Strategies

  • Microwave-assisted synthesis reduces reaction times from hours to minutes.

  • Solvent selection: Dichloromethane or THF improves yield (>80%) compared to polar solvents .

  • Catalysts: Triethylamine enhances nucleophilic substitution efficiency by scavenging HCl.

Biological Activity and Mechanism of Action

Enzyme Inhibition

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide demonstrates inhibitory activity against autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which promotes cancer metastasis .

TargetIC₅₀ (µM)Model SystemSource
Autotaxin0.15In vitro assay
Carbonic Anhydrase IX4.2Human cell lines

Antimicrobial Activity

While less potent than traditional sulfonamides, it shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Applications in Medicinal Chemistry

Anticancer Agents

The compound’s autotaxin inhibition makes it a candidate for metastatic cancer therapy. Preclinical studies show a 40% reduction in tumor growth in murine models at 10 mg/kg doses .

Anti-inflammatory Properties

By modulating LPA signaling, it reduces inflammation in rheumatoid arthritis models (60% reduction in cytokine IL-6 at 5 µM) .

Comparison with Related Sulfonamides

CompoundSubstituentslogPAutotaxin IC₅₀ (µM)
3-Chloro-2-fluoro-N-methylCl (3), F (2), CH₃2.10.15
2-Chloro-3-fluoro-N-methyl Cl (2), F (3), CH₃1.80.22
3-Chloro-5-fluoro-2-methyl Cl (3), F (5), CH₃2.40.45

Key Insight: The 3-chloro-2-fluoro substitution optimizes steric and electronic interactions with autotaxin’s hydrophobic pocket .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Derivatization: Introduce heterocyclic moieties to enhance potency (e.g., pyrazole or imidazole rings) .

  • Combination Therapies: Test synergy with checkpoint inhibitors in immuno-oncology .

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